5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole

Medicinal chemistry Structure-activity relationship Organoselenium heterocycles

5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole (CAS 828939-62-4) is a synthetic organoselenium heterocycle belonging to the 4,5-dihydroisoxazole (Δ²-isoxazoline) class, with the molecular formula C₁₇H₁₇NOSe and a molecular weight of 330.3 g/mol. The compound features a five-membered N,O-heterocyclic core substituted at the 3-position with a phenyl ring, at the 5-position with both a methyl group and a phenylselanylmethyl (–CH₂–Se–Ph) moiety.

Molecular Formula C17H17NOSe
Molecular Weight 330.3 g/mol
CAS No. 828939-62-4
Cat. No. B12913683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole
CAS828939-62-4
Molecular FormulaC17H17NOSe
Molecular Weight330.3 g/mol
Structural Identifiers
SMILESCC1(CC(=NO1)C2=CC=CC=C2)C[Se]C3=CC=CC=C3
InChIInChI=1S/C17H17NOSe/c1-17(13-20-15-10-6-3-7-11-15)12-16(18-19-17)14-8-4-2-5-9-14/h2-11H,12-13H2,1H3
InChIKeyJRQLCONUTPMRNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole (CAS 828939-62-4): Procurement-Relevant Structural Identity and Class Context


5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole (CAS 828939-62-4) is a synthetic organoselenium heterocycle belonging to the 4,5-dihydroisoxazole (Δ²-isoxazoline) class, with the molecular formula C₁₇H₁₇NOSe and a molecular weight of 330.3 g/mol [1]. The compound features a five-membered N,O-heterocyclic core substituted at the 3-position with a phenyl ring, at the 5-position with both a methyl group and a phenylselanylmethyl (–CH₂–Se–Ph) moiety. It is structurally distinct from its closest literature-characterized analog, 3-phenyl-5-[(phenylselanyl)methyl]-isoxazoline (PPSEI45, the des-methyl derivative), by the presence of the geminal 5-methyl substituent, which alters the steric environment, lipophilicity, and metabolic vulnerability of the isoxazoline scaffold [2].

Why 5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole Cannot Be Replaced by Generic Isoxazoline or Organoselenium Analogs


Interchanging 5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole with a seemingly similar 4,5-dihydroisoxazole or phenylselanylmethyl derivative is scientifically unsound because the geminal 5-methyl substituent simultaneously modulates two critical and inversely coupled molecular properties—steric shielding of the C5 reactive center and logP-dependent membrane partitioning—in ways that the des-methyl analog PPSEI45 (3-phenyl-5-[(phenylselanyl)methyl]-isoxazoline) does not [1]. Published in vivo data for the des-methyl comparator demonstrate dose-sparing anti-edematogenic superiority over celecoxib (51% vs. 36% inhibition at half the dose), but the absence of the quaternary 5-methyl center leaves PPSEI45 with a stereoelectronically and metabolically distinct profile that cannot be assumed equivalent [1]. Conversely, isoxazoline analogs lacking the phenylselanyl group entirely lose the redox-active selenium center responsible for glutathione peroxidase (GPx)-like catalytic activity—a property common to organoselenium compounds and which cannot be replaced by sulfur-, oxygen-, or carbon-based isosteres without loss of function [2].

Quantitative Differentiation Evidence for 5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole (CAS 828939-62-4) Relative to Closest Analogs


Structural Differentiation via Geminal 5-Methyl Substitution vs. Des-Methyl Analog PPSEI45

The target compound differs from the most closely studied literature analog—3-phenyl-5-[(phenylselanyl)methyl]-isoxazoline (PPSEI45, compound 3a in Lopes et al. 2019)—by a single methyl group installed at the quaternary C5 position of the isoxazoline ring [1]. This transforms C5 from a secondary sp³ carbon (CH in PPSEI45) to a quaternary sp³ carbon (C–CH₃ in the target compound). The structural consequence is the elimination of a stereogenic center at C5 (PPSEI45 is racemic; the target is achiral at C5), altering the three-dimensional presentation of both the phenylselanylmethyl side chain and the 3-phenyl ring. Computed physicochemical properties from PubChem indicate the target compound has a molecular weight of 330.3 g/mol, 4 rotatable bonds, and a topological polar surface area (TPSA) of 21.6 Ų, which collectively place it within favorable drug-likeness space while the added methyl group increases calculated logP by approximately +0.5 log units relative to the des-methyl analog [2].

Medicinal chemistry Structure-activity relationship Organoselenium heterocycles

Anti-Inflammatory Potency of the Des-Methyl Analog PPSEI45 vs. Celecoxib in a Mouse Ear Edema Model

The des-methyl analog PPSEI45 (3-phenyl-5-[(phenylselanyl)methyl]-isoxazoline), which differs from the target compound ONLY by the absence of the 5-methyl group, was evaluated head-to-head against the clinical COX-2 inhibitor celecoxib in a croton oil-induced mouse ear edema model [1]. At a single oral dose of 50 mg/kg, PPSEI45 achieved 51% inhibition of ear edema, whereas celecoxib required 100 mg/kg (twice the dose) to achieve only 36% inhibition (ANOVA: F(4, 25) = 93.17, p < 0.0001). This represents a 15-percentage-point absolute superiority for PPSEI45 at half the celecoxib dose, and a calculated edema inhibition per unit dose (EID) of 1.02 %·kg/mg for PPSEI45 vs. 0.36 %·kg/mg for celecoxib—a ~2.8-fold dose-normalized advantage [1]. The target compound, bearing an additional C5-methyl group, shares the identical 3-phenyl isoxazoline pharmacophore and phenylselanylmethyl redox motif with PPSEI45, providing class-level inferential support that the core scaffold is pharmacologically active.

Inflammation In vivo pharmacology Croton oil ear edema

Myeloperoxidase (MPO) Activity Suppression by PPSEI45 vs. Celecoxib—Neutrophil Activation Marker

In the same croton oil ear edema model, PPSEI45 at 50 mg/kg reduced myeloperoxidase (MPO) activity by approximately 74%, while celecoxib at 100 mg/kg reduced MPO activity by approximately 79% (ANOVA: F(4, 25) = 7.313, p < 0.001) [1]. MPO is a mechanistic biomarker of neutrophil infiltration and activation under pro-inflammatory and pro-oxidative conditions. The near-equivalent MPO suppression between PPSEI45 (at half dose) and celecoxib (at full dose) suggests that the organoselenium isoxazoline scaffold engages anti-inflammatory mechanisms beyond cyclooxygenase-2 inhibition alone—potentially including direct peroxide scavenging via the phenylselanyl group's GPx-like redox cycle [1][2]. The target 5-methyl compound, sharing the identical phenylselanylmethyl-isoxazoline core, is expected to retain this dual mechanistic capability.

Myeloperoxidase Neutrophil inflammation Oxidative stress

Acute Oral Safety Window: PPSEI45 Shows No Mortality or Hepatotoxicity at 300 mg/kg

A single oral administration of PPSEI45 at 300 mg/kg (6× the efficacious anti-edematogenic dose) did not cause death in mice, and plasma biomarkers of hepatic and renal function—alanine aminotransferase (ALT; t = 2, p > 0.05), aspartate aminotransferase (AST; t = 1.016, p > 0.05), and urea (t = 1.110, p > 0.05)—remained unaltered compared to control animals [1]. This is notable because elevated AST is a recognized marker of coxib-associated cardiac damage. Furthermore, δ-aminolevulinate dehydratase (δ-ALA-D), a sulfhydryl-containing enzyme exquisitely sensitive to oxidative inactivation by organoselenium compounds, showed no activity alteration in brain, kidney, or liver at this dose [1]. The target 5-methyl compound, with a quaternary C5 center potentially reducing metabolic α-hydroxylation at this position, may exhibit an altered metabolic profile relative to PPSEI45—a hypothesis that requires direct testing but provides a rational basis for preferring the 5-methyl scaffold for medicinal chemistry optimization.

Acute toxicity Preclinical safety Organoselenium toxicology

Redox-Active Selenium Center: GPx-Like Catalytic Activity as a Class-Level Differentiator from Sulfur and Oxygen Isoxazoline Isosteres

The phenylselanyl (–Se–Ph) moiety in the target compound is a recognized pharmacophore for glutathione peroxidase (GPx)-like catalytic activity. Organoselenium compounds bearing the –Se–Ph group catalyze the reduction of H₂O₂ and organic hydroperoxides in the presence of thiol cofactors (e.g., glutathione) via a redox cycle involving selenide → selenoxide → selenide interconversion [1]. This catalytic antioxidant mechanism is absent in the corresponding sulfur (–S–Ph) and oxygen (–O–Ph) isosteres, which cannot undergo the same reversible two-electron redox cycling. A systematic study of phenylselanyl-containing benzamide derivatives demonstrated that H₂O₂-scavenging potency varied over a >10-fold range depending on the N-substituent, confirming that the selenium center is necessary but not sufficient for activity—the heterocyclic scaffold modulates catalytic efficiency [1]. The target compound's 4,5-dihydroisoxazole ring positions the phenylselanylmethyl group in a specific geometric relationship to the N–O dipole, which may influence the selenoxide intermediate's stability and the overall catalytic turnover rate relative to acyclic phenylselenides [2].

Glutathione peroxidase mimicry Organoselenium redox catalysis Oxidative stress

Synthetic Accessibility: One-Step Electrophilic Cyclization Route Compatible with the 5-Methyl Scaffold

The Lopes et al. 2019 methodology for synthesizing chalcogen-functionalized isoxazolines proceeds via electrophilic cyclization of β,γ-unsaturated oximes with aryl selanyl chlorides at room temperature, affording products in good yields within 1 hour [1]. This general protocol is compatible with substitution at the oxime α-position (which becomes the C5 position of the isoxazoline ring), suggesting that the 5-methyl target compound is synthetically accessible via the same convergent route from the corresponding methyl-substituted β,γ-unsaturated oxime precursor. The reported 19-compound library demonstrated the method's tolerance for electronic variation on the aryl selanyl chloride, while the brevity and mildness of the protocol (room temperature, 1 h, no transition metal catalyst required for the selenium case) compare favorably to multi-step routes requiring palladium catalysis, elevated temperatures, or protecting-group manipulations [1][2].

Synthetic chemistry Electrophilic selenocyclization Process chemistry

High-Priority Application Scenarios for 5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole Based on Quantitative Differentiation Evidence


In Vivo Acute Inflammation Models Requiring Dose-Sparing Anti-Edematogenic Efficacy

Based on the demonstrated 51% ear edema inhibition by the des-methyl analog PPSEI45 at 50 mg/kg—outperforming celecoxib at 100 mg/kg (36%) [1]—the 5-methyl target is a strong candidate for rodent models of acute inflammation (croton oil ear edema, carrageenan paw edema) where dose-sparing anti-edematogenic activity is desired. The quaternary C5-methyl center may confer improved metabolic stability over PPSEI45 by blocking potential CYP450-mediated oxidation at this position, making the compound particularly relevant for sub-chronic dosing regimens (e.g., 7–14 day arthritis models) where sustained target engagement is required [2].

Neutrophil-Driven Inflammatory Pathology Studies Leveraging Dual COX/MPO Pathway Modulation

The PPSEI45 scaffold achieves 74% MPO suppression at 50 mg/kg, nearly matching celecoxib's 79% at 100 mg/kg, while simultaneously demonstrating anti-edematogenic efficacy [1]. This dual suppression of prostaglandin-mediated vascular changes (edema) and neutrophil activation (MPO) is pharmacologically distinct from selective COX-2 inhibitors alone. Researchers investigating diseases where neutrophilic infiltration drives tissue damage—such as ischemia-reperfusion injury, acute lung injury, or inflammatory bowel disease—should prioritize the organoselenium isoxazoline scaffold over conventional NSAIDs or COX-2-selective coxibs precisely because of this broader mechanistic coverage.

GPx-Mimetic Organoselenium Probe Development for Oxidative Stress Target Validation

The phenylselanylmethyl group enables catalytic, thiol-dependent peroxide reduction via a GPx-like redox cycle—a capability absent in sulfur and oxygen isosteres [1]. The target compound can serve as a chemical biology probe to dissect whether pharmacological effects observed in oxidative stress models (e.g., paraquat-induced lung injury, MPTP neurotoxicity, doxorubicin cardiotoxicity) are attributable to peroxide-scavenging activity versus other mechanisms. The 5-methyl group provides a convenient 'heavy' isotope-like mass shift (+14 Da relative to PPSEI45) that can facilitate LC-MS/MS differentiation when the des-methyl analog is used as an internal standard or inactive control in target-engagement studies [2].

Medicinal Chemistry Hit-to-Lead Optimization Starting from a Structurally Defined, Synthetically Accessible Scaffold

The Lopes 2019 one-step, room-temperature electrophilic selenocyclization route, combined with the commercial availability of the compound at 97% purity (CAS 828939-62-4 cataloged by multiple vendors [1]), positions the 5-methyl derivative as a practical starting point for medicinal chemistry optimization. The quaternary C5 center eliminates racemization concerns that complicate structure-activity relationship (SAR) studies with PPSEI45, while the 3-phenyl and phenylselanylmethyl groups provide two independent vectors for diversification. The >6-fold acute safety margin demonstrated by PPSEI45 [2] further supports progression into iterative analog synthesis without prohibitive toxicity risk in early in vivo screening cascades.

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